N-(2-methoxyphenyl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
The compound has been involved in studies aimed at synthesizing and characterizing new chemical derivatives with potential biological activities. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through a reaction process involving hydrazine hydrate in ethanol, leading to pyrazolo[1,5-a]pyrimidine derivatives. These compounds were then characterized using various analytical and spectral methods, including IR, MS, 1H-NMR, and 13C-NMR, establishing their structures and potential as cytotoxic agents against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Biological Evaluation
Further research has evaluated the biological activities of derivatives related to the compound. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines and investigated their cytotoxic and anti-5-lipoxygenase activities, demonstrating the potential therapeutic applications of these derivatives in cancer and inflammation (Rahmouni et al., 2016).
Antidiabetic Screening
Lalpara et al. (2021) explored the antidiabetic potential of N-substituted dihydropyrimidine derivatives through in vitro screening using the α-amylase inhibition assay. This study highlights the relevance of such compounds in developing new antidiabetic treatments, providing a foundation for further pharmacological exploration (Lalpara et al., 2021).
Future Directions
properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-10-8-15(23)21-17(19-10)22-11(2)12(9-18-22)16(24)20-13-6-4-5-7-14(13)25-3/h4-9H,1-3H3,(H,20,24)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGICTBIOBXRBPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=C(C=N2)C(=O)NC3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-5-methyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxamide |
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